Brain Penetration: Direct In Situ Perfusion Comparison of L-741671 vs. Quaternized Analog L-743,310 in Anaesthetised Rats
In a head-to-head in situ brain perfusion study in anaesthetised rats, L-741671 demonstrated substantially greater brain penetration than the quaternized analog L-743,310. The brain entry rate of L-743,310 was comparable to that of the poorly brain-penetrant plasma marker inulin, whereas L-741671 achieved meaningful CNS exposure [1]. Both compounds exhibited equivalent peripheral functional activity (ID50s of 1.6 and 2 μg/kg i.v., respectively, in the guinea pig oesophagus plasma protein extravasation assay) [1]. This controlled comparison isolates brain penetration as the sole differentiating factor, as the two compounds share the same core scaffold and differ only in the quaternization of the piperidine nitrogen in L-743,310.
| Evidence Dimension | Brain penetration (in situ brain perfusion in anaesthetised rats) |
|---|---|
| Target Compound Data | L-741671: Substantial brain penetration (quantitatively superior to L-743,310; exact entry rate not numerically reported in the source but described as 'much more brain penetrant') |
| Comparator Or Baseline | L-743,310: Brain entry rate similar to the poorly brain-penetrant plasma marker inulin |
| Quantified Difference | Qualitative ranking: L-741671 >> L-743,310 ≈ inulin. Peripheral functional activity equivalent (ID50 1.6 vs 2 μg/kg i.v.) confirms that the brain penetration difference is not confounded by potency differences. |
| Conditions | In situ brain perfusion technique in anaesthetised rats; peripheral functional activity measured by inhibition of resiniferatoxin (7 nmol/kg i.v.)-evoked plasma protein extravasation in guinea pig oesophagus |
Why This Matters
For any CNS-targeted NK1 research program, brain penetration is non-negotiable; this data demonstrates that L-743,310 cannot substitute for L-741671 in central nervous system applications despite equivalent peripheral pharmacology.
- [1] Tattersall FD, Rycroft W, Francis B, et al. Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets. Neuropharmacology. 1996;35(8):1121-1129. doi:10.1016/S0028-3908(96)00020-2 View Source
